molecular formula C19H22N4O2 B10988364 N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10988364
M. Wt: 338.4 g/mol
InChI Key: FZMGRKMUHWXZPX-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The presence of the triazolo[4,3-a]pyridine moiety in this compound suggests potential biological activity, as triazole derivatives are known for their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps:

    Formation of the Triazolo[4,3-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where the methoxyphenyl group is introduced onto an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole ring or the amide bond, potentially leading to ring-opened products or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole moiety.

    Voriconazole: Another antifungal with a triazole structure.

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other triazole derivatives. Its methoxyphenyl group and butanamide chain could provide additional interactions with biological targets, potentially leading to novel pharmacological effects.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C19H22N4O2/c1-25-16-8-3-2-7-15(16)12-13-20-19(24)11-6-10-18-22-21-17-9-4-5-14-23(17)18/h2-5,7-9,14H,6,10-13H2,1H3,(H,20,24)

InChI Key

FZMGRKMUHWXZPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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